

An In-depth Technical Guide to 4-(Propargyloxy)benzaldehyde

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Compound of Interest

Compound Name: 4-(Prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B1271209

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Propargyloxy)benzaldehyde is a versatile bifunctional molecule that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring both a reactive aldehyde group and a terminal alkyne, makes it a valuable building block for the construction of complex molecular architectures. The propargyl group serves as a handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific conjugation to azide-containing molecules. The aldehyde functionality allows for a wide range of classical organic transformations, providing a gateway to diverse chemical scaffolds. This guide provides a comprehensive overview of the characterization, synthesis, and applications of 4-(propargyloxy)benzaldehyde.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 4-(propargyloxy)benzaldehyde is essential for its effective use in research and development.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ O ₂	[Cymit Quimica]
Molecular Weight	160.17 g/mol	[Cymit Quimica]
Appearance	White to light yellow crystalline powder	[Cymit Quimica]
Melting Point	82-84 °C	[TCI EUROPE N.V.]
Boiling Point	Not readily available	
Solubility	Soluble in methanol, ethanol, and other common organic solvents.	[LabSolutions]
CAS Number	5651-86-5	[Cymit Quimica]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

A representative ¹H NMR spectrum of 4-(propargyloxy)benzaldehyde in CDCl₃ exhibits the following characteristic signals:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.86	Singlet	1H	Aldehyde proton (-CHO)
7.83-7.81	Doublet	2H	Aromatic protons ortho to the aldehyde group
7.07-7.05	Doublet	2H	Aromatic protons ortho to the propargyloxy group
4.75	Doublet	2H	Methylene protons (-OCH ₂ -)
2.57	Triplet	1H	Acetylenic proton (-C \equiv CH)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Note: Experimentally derived and assigned ¹³C NMR data for 4-(propargyloxy)benzaldehyde is not readily available in the searched literature. The following are predicted chemical shifts based on the analysis of similar structures.

Chemical Shift (δ , ppm)	Assignment
~191	Aldehyde carbonyl carbon (C=O)
~163	Aromatic carbon attached to the ether oxygen
~132	Aromatic carbons ortho to the aldehyde group
~130	Aromatic carbon ipso to the aldehyde group
~115	Aromatic carbons ortho to the propargyloxy group
~78	Acetylenic carbon (-C \equiv CH)
~76	Acetylenic carbon (-C \equiv CH)
~56	Methylene carbon (-OCH ₂ -)

IR (Infrared) Spectroscopy

Note: A full experimental IR spectrum with peak assignments for 4-(propargyloxy)benzaldehyde is not readily available. The following are characteristic absorption bands expected for this molecule based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3290	Strong, sharp	\equiv C-H stretch (terminal alkyne)
~3070	Medium	Aromatic C-H stretch
~2820 and ~2720	Medium, sharp	Aldehyde C-H stretch (Fermi doublet)
~2120	Weak	C \equiv C stretch (terminal alkyne)
~1690	Strong, sharp	C=O stretch (aromatic aldehyde)
~1600, ~1580, ~1500	Medium to strong	Aromatic C=C stretches
~1250	Strong	Aryl-O stretch (ether)

Mass Spectrometry (MS)

Note: Detailed experimental mass spectrometry data with fragmentation analysis for 4-(propargyloxy)benzaldehyde is not readily available. The following is a predicted fragmentation pattern under electron ionization (EI).

m/z	Proposed Fragment
160	$[M]^+$ (Molecular ion)
159	$[M-H]^+$
131	$[M-CHO]^+$
121	$[M-C_3H_3O]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$ (Phenyl cation)

Synthesis of 4-(Propargyloxy)benzaldehyde

The most common and straightforward synthesis of 4-(propargyloxy)benzaldehyde involves the Williamson ether synthesis.

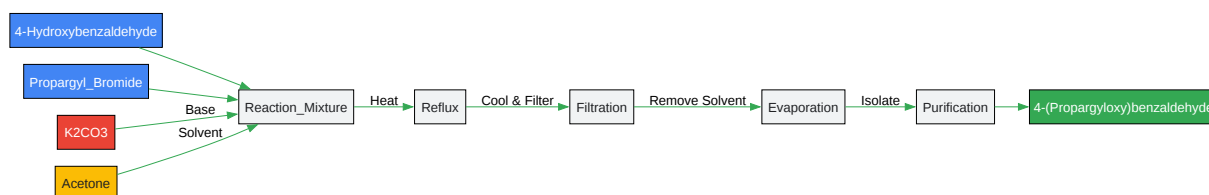
Experimental Protocol: Williamson Ether Synthesis[1]

Reactants:

- 4-Hydroxybenzaldehyde
- Propargyl bromide
- Potassium carbonate (K_2CO_3)
- Acetone

Procedure:

- To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.0-1.5 eq).
- Stir the mixture at room temperature for 15-30 minutes.
- Add propargyl bromide (1.0-1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield 4-(propargyloxy)benzaldehyde.



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Caption: Synthetic workflow for 4-(propargyloxy)benzaldehyde.

Chemical Reactivity and Key Reactions

The dual functionality of 4-(propargyloxy)benzaldehyde allows for a rich and diverse range of chemical transformations at both the aldehyde and the terminal alkyne moieties.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional group that can undergo a variety of reactions, including:

- **Wittig Reaction:** Reaction with a phosphonium ylide to form an alkene. This is a powerful method for C=C bond formation.
- **Knoevenagel Condensation:** Condensation with an active methylene compound, catalyzed by a weak base, to yield an α,β -unsaturated product.
- **Reductive Amination:** Conversion to an amine through the formation of an imine intermediate followed by reduction.
- **Oxidation:** Oxidation to the corresponding carboxylic acid using standard oxidizing agents.
- **Reduction:** Reduction to the corresponding alcohol using reducing agents like sodium borohydride.

Reactions of the Propargyl Group

The terminal alkyne is particularly useful for "click" chemistry and other alkyne-based transformations:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This highly efficient and regioselective reaction with an azide forms a stable 1,2,3-triazole linkage. This is a cornerstone of bioconjugation and materials science applications.
- **Sonogashira Coupling:** A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form a new carbon-carbon bond.

Applications in Research and Drug Development

The unique properties of 4-(propargyloxy)benzaldehyde make it a valuable tool in several areas of scientific research.

Building Block in Organic Synthesis

Its bifunctional nature allows for its use as a versatile scaffold in the synthesis of complex organic molecules, including natural products and their analogues.

Drug Discovery and Medicinal Chemistry

4-(Propargyloxy)benzaldehyde serves as a key starting material for the synthesis of various biologically active compounds. The propargyl group can be used to link the benzaldehyde moiety to other pharmacophores or to create libraries of compounds for high-throughput screening. One notable application is in the development of inhibitors of the Hedgehog signaling pathway, which is implicated in several types of cancer.

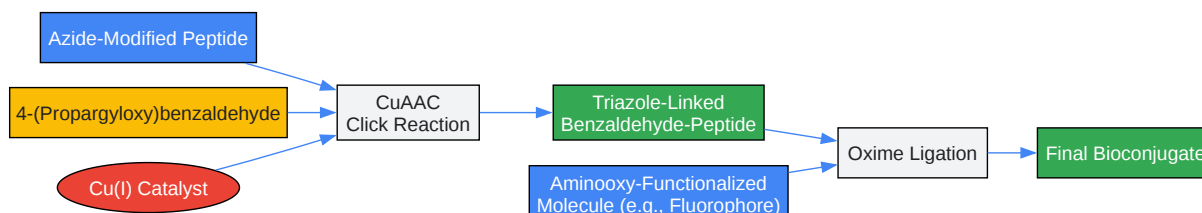


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Caption: Inhibition of the Hedgehog signaling pathway.

Bioconjugation and Chemical Biology

The terminal alkyne of 4-(propargyloxy)benzaldehyde is ideal for bioconjugation via click chemistry. It can be used to label biomolecules such as proteins, peptides, and nucleic acids with a benzaldehyde moiety. The aldehyde can then be further functionalized, for example, by forming an oxime or hydrazone linkage with another molecule of interest.



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Caption: Bioconjugation workflow using 4-(propargyloxy)benzaldehyde.

Fluorescent Probes and Materials Science

The rigid aromatic structure and the reactive handles of 4-(propargyloxy)benzaldehyde make it a suitable precursor for the synthesis of fluorescent probes and functional organic materials. The aldehyde can be condensed with various amines to create Schiff bases, which often exhibit interesting photophysical properties.

Safety and Handling

4-(Propargyloxy)benzaldehyde should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Propargyloxy)benzaldehyde is a highly valuable and versatile chemical entity with broad applications in modern chemical and biological sciences. Its dual reactivity, arising from the

aldehyde and propargyl groups, provides a powerful platform for the synthesis of complex molecules, the development of novel therapeutics, and the construction of advanced materials. This guide has summarized the key characteristics, synthetic methods, and applications of this important compound, providing a solid foundation for its use in further research and development endeavors.

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